molecular formula C24H25NO5S B4050674 6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL (4-METHOXYPHENYL) SULFONE

6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL (4-METHOXYPHENYL) SULFONE

Cat. No.: B4050674
M. Wt: 439.5 g/mol
InChI Key: YJMOIJZWTSQVKW-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL (4-METHOXYPHENYL) SULFONE is a useful research compound. Its molecular formula is C24H25NO5S and its molecular weight is 439.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6,7-dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1-phenyl-1,2,3,4-tetrahydroisoquinoline is 439.14534407 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemistry and Crystal Structure

Optically active diaryl tetrahydroisoquinoline derivatives, including "6,7-dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1-phenyl-1,2,3,4-tetrahydroisoquinoline," have been studied for their stereochemistry and crystal structure. These studies have confirmed absolute configurations at the isoquinoline positions through NMR spectroscopy and X-ray diffractometric analysis, providing insights into their stereocontrol capabilities when used as catalysts. The detailed crystal structures offer valuable information for stereochemical analysis and design of new compounds (Naicker et al., 2011).

Synthesis and Methodologies

Research has explored various synthesis methodologies and chemical reactions involving tetrahydroisoquinoline derivatives. These include:

  • Pummerer-type cyclization to achieve synthesis of phenyl tetrahydroisoquinoline and benzazepine derivatives, highlighting the effect of boron trifluoride diethyl etherate on cyclization efficiency (Saitoh et al., 2001).
  • Microwave-assisted cleavage of methyl phenyl ethers, a method significant for rapid demethylation in synthetic chemistry, which could be applicable to the synthesis and modification of tetrahydroisoquinoline derivatives (Fredriksson & Stone-Elander, 2002).

Biological Activity and Potential Applications

Some tetrahydroisoquinoline derivatives have been investigated for their selective inhibitory effects on carbonic anhydrase isozymes, displaying potential as therapeutic agents. These studies aim to deepen the structure-activity relationships (SARs) and identify compounds with improved activity, showing significant promise for future drug development (Gitto et al., 2011).

Properties

IUPAC Name

6,7-dimethoxy-2-(4-methoxyphenyl)sulfonyl-1-phenyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5S/c1-28-19-9-11-20(12-10-19)31(26,27)25-14-13-18-15-22(29-2)23(30-3)16-21(18)24(25)17-7-5-4-6-8-17/h4-12,15-16,24H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMOIJZWTSQVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL (4-METHOXYPHENYL) SULFONE
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6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL (4-METHOXYPHENYL) SULFONE
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6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL (4-METHOXYPHENYL) SULFONE
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6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL (4-METHOXYPHENYL) SULFONE
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6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL (4-METHOXYPHENYL) SULFONE
Reactant of Route 6
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6,7-DIMETHOXY-1-PHENYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL (4-METHOXYPHENYL) SULFONE

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